Deprenyl hydrochloride

Beschreibung

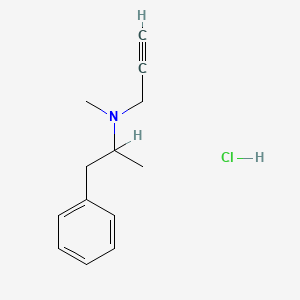

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYETZZCWLLUHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)CC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14611-51-9 (Parent) | |

| Record name | Deprenyl hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90904745 | |

| Record name | Deprenyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855909 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2079-54-1, 14611-52-0 | |

| Record name | Benzeneethanamine, N,α-dimethyl-N-2-propyn-1-yl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2079-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deprenyl hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selegiline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deprenyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(1-phenylpropan-2-yl)prop-2-yn-1-ylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEPRENYL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63G7R4955A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Deprenyl Hydrochloride

Executive Summary

Deprenyl hydrochloride, known pharmaceutically as Selegiline, is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B).[1] Its primary therapeutic application is in the management of early-stage Parkinson's disease, depression, and senile dementia.[2][3] The efficacy and safety of Deprenyl hydrochloride are intrinsically linked to its purity, making robust and well-controlled synthesis and purification processes paramount. This guide provides a comprehensive overview of the predominant synthetic route, detailed purification protocols, and the scientific rationale underpinning these methodologies. We will explore the critical process parameters that ensure a high-yield, high-purity final product suitable for research and pharmaceutical development.

Core Synthesis Pathway: Propargylation of Levomethamphetamine

The most industrially viable and scientifically elegant method for synthesizing Deprenyl is the direct alkylation of the chiral precursor, R-(-)-N,α-dimethylphenylethylamine (also known as levomethamphetamine), with a propargylating agent.[4] This approach has superseded older, more hazardous methods that involved dangerous reagents, poor yields, or laborious multi-step procedures.[5][6]

Reaction Mechanism and Stoichiometry

The core reaction is a nucleophilic substitution where the secondary amine of R-(-)-N,α-dimethylphenylethylamine acts as the nucleophile, attacking the electrophilic carbon of 3-bromo-1-propyne (propargyl bromide). A key feature of the optimized process is the use of a 2:1 molar ratio of the amine to propargyl bromide.[5][6] The excess amine serves a dual purpose: it drives the reaction to completion and acts as an in-situ base to neutralize the hydrobromic acid (HBr) byproduct, thereby obviating the need for an external base or catalyst.[5][6]

Critical Synthesis Parameters

Achieving a high yield and purity is contingent on the precise control of several key reaction parameters. The process is typically conducted in a biphasic system, which offers significant advantages for both reaction control and product isolation.

| Parameter | Optimal Condition | Rationale & Causality |

| Starting Amine | R-(-)-N,α-dimethylphenylethylamine | The R-(-) enantiomer is the pharmacologically active form (L-Deprenyl).[7] |

| Alkylating Agent | 3-bromo-1-propyne | A highly reactive and efficient propargylating agent.[5][6] |

| Molar Ratio | ~2:1 (Amine:Bromide) | Excess amine acts as a base, neutralizing HBr and simplifying the process.[5][6] |

| Solvent System | Toluene & Water (20-30% water) | The biphasic system facilitates phase separation for easy workup. Toluene is superior to other aromatic hydrocarbons. Water content is critical for mass transfer.[4] |

| Temperature | 30-50°C (preferably 35-45°C) | The reaction is exothermic. Temperature is controlled by the rate of addition of 3-bromo-1-propyne, eliminating the need for external heating/cooling.[4][5] |

| Catalyst | None Required | The optimized conditions of reactant ratio and solvent system allow the reaction to proceed efficiently without a catalyst.[6] |

Synthesis Workflow Visualization

The following diagram illustrates the primary synthesis pathway for Deprenyl from its key precursors.

Caption: Primary synthesis route for Deprenyl base via alkylation.

Purification and Isolation Protocol

A multi-step purification process is essential to isolate Deprenyl hydrochloride at the high degree of purity (>98%) required for pharmaceutical applications. The process involves a liquid-liquid extraction, conversion to the hydrochloride salt, and a final recrystallization step.

Step-by-Step Experimental Protocol

Part A: Synthesis and Initial Workup

-

Reaction Setup: A reaction vessel is charged with R-(-)-N,α-dimethylphenylethylamine (2.0 mol eq.), toluene, and water under a nitrogen atmosphere.[5]

-

Reagent Addition: The mixture is heated to 38-42°C. 3-bromo-1-propyne (1.0 mol eq.) is added dropwise over 3 hours, maintaining the internal temperature between 40-45°C by controlling the addition rate.[5]

-

Reaction Completion: After addition is complete, the mixture is stirred for an additional 5 hours at 40-45°C to ensure the reaction goes to completion.[5]

-

Phase Separation: The mixture is cooled to room temperature, resulting in the formation of two distinct phases. The organic (toluene) phase, containing the Deprenyl base, is separated from the aqueous phase.[4][5]

-

Washing: The organic phase is washed twice with water to remove any remaining water-soluble impurities.[5]

Part B: Salt Formation and Recrystallization

-

Solvent Removal: The toluene is removed from the organic phase by distillation under reduced pressure to yield the crude Deprenyl base as a residue.[5]

-

Dissolution & Decolorization: The residue is dissolved in acetone. Activated carbon is added to the solution to adsorb colored impurities, and the mixture is stirred before being filtered.[5][6]

-

Precipitation of Hydrochloride Salt: Hydrogen chloride gas is carefully bubbled through the acetone solution while cooling.[5] This is continued until the pH of the solution is approximately 2, causing the Deprenyl hydrochloride to precipitate as a white solid.[5]

-

Initial Isolation: The precipitated solid is collected by vacuum filtration, washed with a small amount of cold acetone to remove residual mother liquor, and dried.[5][8]

-

Recrystallization: The crude Deprenyl hydrochloride is dissolved in a minimum amount of hot aqueous acetone.[5] The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[9] This slow cooling process is critical for forming a pure crystalline lattice, excluding impurities into the solvent.[10][11]

-

Final Product: The pure, recrystallized Deprenyl hydrochloride crystals are collected by vacuum filtration, washed with a small volume of cold solvent, and dried under vacuum at 70°C.[5][8]

Purification Workflow Visualization

The following diagram outlines the logical flow of the purification process, from the crude reaction mixture to the final, highly purified product.

Caption: Step-wise workflow for the purification of Deprenyl HCl.

Physicochemical Properties and Quality Control

The final product should be a white, crystalline solid.[12] Proper characterization is essential to confirm identity and purity.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₇N • HCl | [12] |

| Molecular Weight | 223.7 g/mol | [12] |

| Melting Point | 141-142 °C | |

| Appearance | White Crystalline Solid | [12] |

| Solubility | Water: >10 mg/mLEthanol, DMSO: ~30 mg/mL | [12] |

| Purity (HPLC) | ≥98% |

Quality Control: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable analytical techniques for verifying the purity of the final product and quantifying any potential impurities.[13][14] These methods can effectively separate Deprenyl from starting materials, byproducts, and its enantiomeric impurity (D-Deprenyl).[7][15]

References

- DE4432610C1 - Process for the preparation of selegiline hydrochloride - Google Patents. (n.d.). Google Patents.

-

How To Recrystallize A Solid - YouTube. (2020, July 17). YouTube. Retrieved January 16, 2026, from [Link]

-

Page 1 of 7 [Link]. (n.d.). International Journal of Chemical and Pharmaceutical Analysis. Retrieved January 16, 2026, from [Link]

-

Recrystallization - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

-

Recrystallization - YouTube. (2013, September 9). YouTube. Retrieved January 16, 2026, from [Link]

-

Chromatographic studies on the binding, action and metabolism of (-)-deprenyl - PubMed. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

- US5847216A - Preparation of selegiline - Google Patents. (n.d.). Google Patents.

- CN110668951A - Synthesis process of selegiline hydrochloride - Google Patents. (n.d.). Google Patents.

-

Simple and sensitive high performance liquid chromatographic (HPLC) method for the determination of the selegiline in human plasma. (n.d.). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

-

A validated LC-ESI-MS/MS method for the quantification of Selegiline HCl in bulk and pharmaceutical formulation. (2019, July 1). Journal of Applied Pharmaceutical Science. Retrieved January 16, 2026, from [Link]

-

Deprenyl: from chemical synthesis to neuroprotection - PubMed. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

The History of Selegiline/(-)-Deprenyl the First Selective Inhibitor of B-Type Monoamine Oxidase and The First Synthetic Catecholaminergic Activity Enhancer Substance - INHN. (n.d.). INHN. Retrieved January 16, 2026, from [Link]

-

Biochemical actions of l-deprenyl (selegiline) - PubMed. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line - PubMed. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach - PMC. (2024, March 16). NCBI. Retrieved January 16, 2026, from [Link]

-

Enantioresolution of Amphetamine, Methamphetamine, and Deprenyl (Selegiline) by LC, GC, and CE - Current Separations. (n.d.). Current Separations. Retrieved January 16, 2026, from [Link]

-

N-demethylation of methamphetamine and selegiline | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Selegiline EP Impurity E HCl (D-Deprenyl HCl) Manufacturer Supplier - RXN Chemicals. (n.d.). RXN Chemicals. Retrieved January 16, 2026, from [Link]

Sources

- 1. Biochemical actions of l-deprenyl (selegiline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijcpa.in [ijcpa.in]

- 3. Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Deprenyl hydrochloride | 2079-54-1 [smolecule.com]

- 5. DE4432610C1 - Process for the preparation of selegiline hydrochloride - Google Patents [patents.google.com]

- 6. US5847216A - Preparation of selegiline - Google Patents [patents.google.com]

- 7. currentseparations.com [currentseparations.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. japsonline.com [japsonline.com]

- 15. rxnchem.com [rxnchem.com]

An In-depth Technical Guide to the Stereospecific Synthesis of (-)-Deprenyl Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Deprenyl hydrochloride, also known as Selegiline hydrochloride, is a selective and irreversible inhibitor of monoamine oxidase-B (MAO-B) utilized in the management of Parkinson's disease and major depressive disorder.[1][2] The therapeutic efficacy of this compound is intrinsically linked to its stereochemistry, with the (R)-enantiomer being significantly more potent as an MAO-B inhibitor.[1] This guide provides a detailed exploration of the stereospecific synthesis of (-)-Deprenyl hydrochloride, with a primary focus on a modern chemoenzymatic approach that offers high stereoselectivity and efficiency. An established classical resolution method is also presented to provide a comparative perspective on synthetic strategies. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of Stereochemistry in (-)-Deprenyl

Deprenyl, or N-propargylmethamphetamine, exists as a pair of enantiomers: the (R)-isomer, (-)-Deprenyl (Selegiline), and the (S)-isomer.[1] The biological activity of these enantiomers differs significantly. The (R)-enantiomer, (-)-Deprenyl, is a potent and selective inhibitor of MAO-B, an enzyme responsible for the degradation of dopamine in the brain.[1][2] By inhibiting this enzyme, (-)-Deprenyl increases dopamine levels, which helps to alleviate the motor symptoms of Parkinson's disease.[3][4] The dextrorotatory isomer, on the other hand, has been found to be more toxic.[1] Consequently, the stereospecific synthesis of the (R)-enantiomer is of paramount importance for the production of a safe and effective therapeutic agent.

Overview of Synthetic Strategies for Enantiomerically Pure (-)-Deprenyl

Several strategies have been developed to obtain enantiomerically pure (-)-Deprenyl. These can be broadly categorized as:

-

Chiral Resolution: This classical approach involves the synthesis of a racemic mixture of Deprenyl, followed by the separation of the enantiomers.[5] This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[5]

-

Asymmetric Synthesis: These methods aim to directly synthesize the desired enantiomer, often starting from a chiral precursor (chiral pool synthesis) or using a chiral catalyst or auxiliary to control the stereochemistry of the reaction.[6]

-

Chemoenzymatic Synthesis: This modern approach utilizes enzymes to catalyze key stereoselective transformations, offering high efficiency and enantioselectivity under mild reaction conditions.[6][7][8]

This guide will provide an in-depth examination of a chemoenzymatic approach and a classical chiral resolution method.

In-Depth Focus: A Chemoenzymatic Route to (-)-Deprenyl

A highly efficient and stereoselective synthesis of (-)-Deprenyl can be achieved through a two-step chemoenzymatic process.[6] This method leverages the stereoselectivity of an imine reductase (IRED) enzyme for the key bond-forming step.

Rationale for the Chemoenzymatic Approach

The core of this strategy is the biocatalytic reductive amination of a prochiral ketone. Imine reductases are enzymes that can catalyze the reduction of imines to amines with high stereoselectivity.[7][8] By carefully selecting the enzyme and reaction conditions, the desired (R)-enantiomer of the key intermediate can be produced with high enantiomeric excess (ee). This approach is advantageous due to its high selectivity, mild reaction conditions, and reduced environmental impact compared to some traditional chemical methods.

The Two-Step Synthesis

The chemoenzymatic synthesis of (-)-Deprenyl proceeds in two main steps:

-

Enzymatic Reductive Amination: Phenylacetone and propargylamine are reacted in the presence of an imine reductase mutant (e.g., IR36-M5) to form the key intermediate, (R)-desmethylselegiline.[6][7][8] This step achieves high conversion and stereoselectivity.[7][8]

-

Reductive Amination (N-methylation): The resulting (R)-desmethylselegiline is then N-methylated via a second reductive amination reaction with formaldehyde to yield the final product, (-)-Deprenyl.[6]

Visualizing the Chemoenzymatic Pathway

Caption: Chemoenzymatic synthesis of (-)-Deprenyl hydrochloride.

Experimental Protocol: Chemoenzymatic Synthesis

Step 1: Enzymatic Reductive Amination to (R)-desmethylselegiline [6]

-

To a reaction vessel, add a buffered solution (e.g., potassium phosphate buffer, pH 7.5).

-

Add the imine reductase enzyme (e.g., IR36-M5).

-

Add the substrates: phenylacetone and propargylamine.

-

Add a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

-

Stir the reaction mixture at a controlled temperature (e.g., 30-37 °C) until the reaction is complete (monitor by HPLC or GC).

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-desmethylselegiline.

-

Purify the crude product by column chromatography if necessary.

Step 2: N-methylation to (-)-Deprenyl [6]

-

Dissolve the purified (R)-desmethylselegiline in a suitable solvent (e.g., methanol).

-

Add an aqueous solution of formaldehyde.

-

Add a reducing agent, such as sodium borohydride, portion-wise at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture until completion (monitor by TLC or LC-MS).

-

Quench the reaction carefully with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield (-)-Deprenyl free base.

Step 3: Salt Formation

-

Dissolve the (-)-Deprenyl free base in a suitable solvent (e.g., isopropanol).

-

Add a solution of hydrochloric acid in the same solvent dropwise until the pH is acidic.

-

Stir the mixture to induce crystallization.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain (-)-Deprenyl hydrochloride.

Data Summary: Chemoenzymatic Synthesis

| Step | Key Reagents | Catalyst | Typical Yield | Enantiomeric Excess (ee) |

| 1 | Phenylacetone, Propargylamine | Imine Reductase (IR36-M5) | ~73% (isolated) | >97% (R) |

| 2 | (R)-desmethylselegiline, Formaldehyde | Sodium Borohydride | ~80% | >97% (R) |

Alternative Approach: Classical Chiral Resolution

While modern enzymatic methods are highly efficient, classical chiral resolution remains a viable and important technique. This method involves the synthesis of racemic Deprenyl followed by the separation of its enantiomers.

Rationale for Chiral Resolution

Chiral resolution by diastereomeric salt formation relies on the principle that diastereomers have different physical properties, including solubility.[5] By reacting a racemic mixture of an amine (like Deprenyl) with a single enantiomer of a chiral acid, a pair of diastereomeric salts is formed. These salts can then be separated by fractional crystallization.

General Workflow for Chiral Resolution

Caption: General workflow for the chiral resolution of Deprenyl.

Experimental Protocol: Chiral Resolution

Step 1: Synthesis of Racemic Deprenyl

-

Perform a reductive amination of phenylacetone with methylamine to produce methamphetamine.

-

Alkylate the resulting methamphetamine with propargyl bromide in the presence of a base (e.g., potassium carbonate) to yield racemic Deprenyl.[9][10]

Step 2: Formation and Separation of Diastereomeric Salts

-

Dissolve the racemic Deprenyl free base in a suitable solvent (e.g., ethanol or acetone).

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, possibly with gentle heating.

-

Add the resolving agent solution to the racemic Deprenyl solution.

-

Allow the mixture to cool slowly to room temperature and then potentially in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration. The enantiomeric purity of the salt can be improved by recrystallization.

Step 3: Liberation of the Enantiomerically Pure Free Base

-

Suspend the purified diastereomeric salt in water.

-

Add a strong base (e.g., aqueous sodium hydroxide) to deprotonate the amine and dissolve the tartaric acid.

-

Extract the liberated (-)-Deprenyl free base with an organic solvent.

-

Wash, dry, and concentrate the organic layer to obtain the enantiomerically enriched free base.

Step 4: Salt Formation

-

Follow the same procedure as in the chemoenzymatic route to form the hydrochloride salt.

Characterization of (-)-Deprenyl Hydrochloride

The final product must be rigorously characterized to confirm its identity, purity, and enantiomeric excess.

-

Identity and Purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

-

Enantiomeric Excess (ee):

-

Chiral HPLC: This is the most common method for determining the enantiomeric excess. The sample is run on a chiral stationary phase that allows for the separation and quantification of the two enantiomers.

-

Capillary Electrophoresis (CE): Can also be used with a chiral selector (e.g., cyclodextrins) to separate the enantiomers.[11]

-

Conclusion

The stereospecific synthesis of (-)-Deprenyl hydrochloride is a critical process in the manufacturing of this important therapeutic agent. While classical chiral resolution is a well-established method, modern chemoenzymatic approaches offer a more efficient, selective, and potentially greener alternative. The use of imine reductases in a two-step synthesis provides a direct route to the desired (R)-enantiomer with high enantiomeric excess and good overall yields. The choice of synthetic route will depend on factors such as scale, cost, and available resources, but the principles and protocols outlined in this guide provide a solid foundation for the successful synthesis of enantiomerically pure (-)-Deprenyl hydrochloride.

References

- Szökő, É., Tábi, T., & Magyar, K. (n.d.). Chiral Separation of Deprenyl-N-Oxide Isomers by Capillary Electrophoresis Using Various Cyclodextrin Derivatives.

- Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach. (2024). Molecules, 29(6), 1328.

- Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach. (2024). ResearchGate.

- Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach. (2024). PMC.

- Kumar, P., et al. (2011). Synthesis of (R)-selegiline via hydrolytic kinetic resolution. Synthetic Communications, 41(9), 1301-1308.

- Synthesis of Deprenyl: How It's Made in the Lab. (2024). The Longevity Specialists.

- Synthesis of selegiline starting from (R)‐8 a obtained through the light‐driven Wacker‐Tsuji oxidation‐biotransamination sequential protocol at preparative scale. (n.d.). ResearchGate.

- (R)-selegiline and related drug molecules. (n.d.). ResearchGate.

- Reductive amination. (n.d.). Wikipedia.

- Deprenyl. (n.d.). Wikipedia.

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

- (R)-(-)-Deprenyl hydrochloride (Selegiline hydrochloride), MAO-B selective inhibitor. (n.d.). Abcam.

- Chiral resolution. (n.d.). Wikipedia.

- Reductive amination & secondary amine synthesis. (2020). YouTube.

- A reductive amination of carbonyls with amines using decaborane in methanol. (2025). Science.gov.

- Magyar, K., et al. (2006). Deprenyl: from chemical synthesis to neuroprotection. Journal of Neural Transmission Supplement, (71), 143-156.

- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (n.d.). MDPI.

- Improved synthesis of some commonly used PET radioligands by the use of [11C]methyl triflate. (n.d.). PubMed.

- Selegiline hydrochloride (Deprenyl hydrochloride). (n.d.). MedChemExpress.

- Antiaging Compounds: (‐)Deprenyl (Selegiline) and (‐)1‐(Benzofuran‐2‐yl)‐2‐propylaminopentane, [(‐)BPAP], a Selective Highly Potent Enhancer of the Impulse Propagation Mediated Release of Catecholamines and Serotonin in the Brain. (n.d.). PMC.

Sources

- 1. Deprenyl - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Deprenyl: from chemical synthesis to neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiaging Compounds: (‐)Deprenyl (Selegiline) and (‐)1‐(Benzofuran‐2‐yl)‐2‐propylaminopentane, [(‐)BPAP], a Selective Highly Potent Enhancer of the Impulse Propagation Mediated Release of Catecholamines and Serotonin in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis of Deprenyl: How It’s Made in the Lab | The Longevity Specialists [thelongevityspecialists.com]

- 11. academic.oup.com [academic.oup.com]

A Deep Dive into the Stereoisomeric Bioactivity of Deprenyl Hydrochloride: A Technical Guide for Researchers

Introduction: The Significance of Chirality in Deprenyl's Pharmacological Profile

Deprenyl, a propargylamine derivative, exists as a chiral molecule, giving rise to two enantiomers: R-(-)-deprenyl (also known as selegiline) and S-(+)-deprenyl. This stereoisomerism is not a trivial structural nuance; it is the cornerstone of their distinct and divergent biological activities. For researchers in neuropharmacology and drug development, a comprehensive understanding of these differences is paramount for designing targeted therapeutic strategies and avoiding potential off-target effects. This guide provides an in-depth technical exploration of the enantiomers of Deprenyl hydrochloride, elucidating their mechanisms of action, neuroprotective and neurotoxic potential, and the experimental methodologies crucial for their characterization.

Core Mechanism of Action: The Tale of Two Monoamine Oxidase-B Inhibitors

The primary and most well-characterized pharmacological action of deprenyl is the inhibition of monoamine oxidase-B (MAO-B), a key enzyme in the catabolism of dopamine in the brain.[1][2] By inhibiting MAO-B, deprenyl increases the synaptic availability of dopamine, a neurotransmitter crucial for motor control, motivation, and cognition.[1] However, the two enantiomers exhibit a stark contrast in their potency and selectivity for MAO-B.

R-(-)-Deprenyl (Selegiline): A Potent and Selective MAO-B Inhibitor

R-(-)-deprenyl is a potent, selective, and irreversible inhibitor of MAO-B.[3] This high affinity and selectivity are central to its clinical utility in the management of Parkinson's disease, where it is used to augment dopaminergic neurotransmission.[1]

S-(+)-Deprenyl: A Weaker and Less Selective Counterpart

In contrast, S-(+)-deprenyl is a significantly less potent inhibitor of MAO-B.[4] Its weaker interaction with the enzyme translates to a diminished capacity to modulate dopamine levels through this primary mechanism.

The following table summarizes the differential inhibitory activity of the deprenyl enantiomers on monoamine oxidases.

| Enantiomer | Target Enzyme | IC50 Value | Source |

| R-(-)-Deprenyl (Selegiline) | MAO-B | 51 nM | [3] |

| MAO-A | 23 µM | [3] | |

| S-(+)-Deprenyl | MAO-B | Significantly higher than R-(-)-enantiomer | [4] |

| MAO-A | Significantly higher than R-(-)-enantiomer | [4] |

Note: IC50 values can vary between studies depending on the experimental conditions.

The profound difference in MAO-B inhibitory potency underscores the critical role of stereochemistry in drug-target interactions. This divergence in their primary mechanism of action is a prelude to their distinct broader pharmacological profiles.

Experimental Protocol: Fluorometric Assay for MAO-B Inhibition

To quantitatively assess the MAO-B inhibitory potential of deprenyl enantiomers, a fluorometric assay is a robust and widely used method. The principle of this assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed deamination of a substrate.

Workflow for Fluorometric MAO-B Inhibition Assay

Caption: R-(-)-Deprenyl's modulation of the intrinsic apoptotic pathway.

Experimental Protocol: Assessing Neuroprotection via Cell Viability Assays

The neuroprotective effects of deprenyl enantiomers can be evaluated in vitro using neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line, subjected to a neurotoxic challenge. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.

Workflow for MTT Assay for Neuroprotection

Caption: Workflow of an MTT assay to evaluate neuroprotection.

Step-by-Step Methodology

-

Cell Culture and Seeding:

-

Culture SH-SY5Y cells in appropriate media and conditions.

-

Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the deprenyl enantiomers for a specified period (e.g., 24 hours).

-

Include a vehicle control group.

-

-

Induction of Neurotoxicity:

-

Expose the cells to a neurotoxin relevant to the disease model being studied (e.g., MPP+ for Parkinson's disease models).

-

Include a control group not exposed to the neurotoxin.

-

-

MTT Assay:

-

After the neurotoxin exposure period, remove the media and add MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT by viable cells into formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the control group (100% viability).

-

Compare the viability of cells treated with the deprenyl enantiomers and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

-

The Other Side of the Coin: Psychostimulant and Toxicological Profile of S-(+)-Deprenyl

The S-(+)-enantiomer of deprenyl presents a starkly different pharmacological profile, characterized by more pronounced amphetamine-like psychostimulant effects. [5]This is largely attributed to its metabolism to (+)-amphetamine and (+)-methamphetamine, which are more potent central nervous system stimulants than the corresponding metabolites of R-(-)-deprenyl (levoamphetamine and levomethamphetamine). [6]

Quantitative Comparison of Psychostimulant Effects

In vivo studies in animal models have demonstrated that S-(+)-deprenyl induces a significant increase in locomotor activity and can produce stereotyped behaviors, effects that are characteristic of amphetamine-like compounds. [5]In contrast, R-(-)-deprenyl exhibits minimal to no such effects at doses that effectively inhibit MAO-B. [5]

| Enantiomer | Effect on Locomotor Activity | Stereotyped Behavior | Source |

|---|---|---|---|

| R-(-)-Deprenyl (Selegiline) | Minimal to no increase at MAO-B inhibitory doses | Not observed at therapeutic doses | [5] |

| S-(+)-Deprenyl | Significant, dose-dependent increase | Observed at higher doses | [5]|

These findings highlight the potential for S-(+)-deprenyl to have a higher abuse liability and a less favorable side-effect profile compared to its R-(-)-enantiomer. The psychostimulant properties of S-(+)-deprenyl are a critical consideration in any potential therapeutic application and underscore the importance of enantiomeric purity in pharmaceutical formulations of deprenyl.

In Vivo Models: Translating In Vitro Findings to Complex Biological Systems

To further elucidate the differential biological activities of the deprenyl enantiomers, in vivo animal models of neurodegenerative diseases are indispensable. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease is a widely used and well-validated paradigm.

The MPTP Mouse Model

MPTP is a neurotoxin that, once it crosses the blood-brain barrier, is converted to its active toxic metabolite, MPP+ (1-methyl-4-phenylpyridinium), by MAO-B. [7]MPP+ is then selectively taken up by dopaminergic neurons in the substantia nigra, where it inhibits mitochondrial complex I, leading to oxidative stress, energy failure, and ultimately, neuronal death. [8]

Evaluating Neuroprotection in the MPTP Model

-

Experimental Design: Mice are treated with R-(-)-deprenyl, S-(+)-deprenyl, or a vehicle control prior to the administration of MPTP.

-

Behavioral Assessment: Locomotor activity and motor coordination can be assessed using tests such as the open-field test and the rotarod test.

-

Neurochemical Analysis: Post-mortem analysis of brain tissue, specifically the striatum, is performed to measure the levels of dopamine and its metabolites (DOPAC and HVA) using techniques like high-performance liquid chromatography (HPLC).

-

Histological Analysis: Immunohistochemical staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is used to quantify the extent of dopaminergic neuron loss in the substantia nigra.

Studies using this model have consistently shown that pre-treatment with R-(-)-deprenyl can protect against MPTP-induced dopaminergic neurodegeneration, as evidenced by the preservation of striatal dopamine levels and TH-positive neurons. [7][8][9]Conversely, S-(+)-deprenyl offers significantly less protection in this model. [10]

Conclusion and Future Directions

The enantiomers of Deprenyl hydrochloride, R-(-)-deprenyl and S-(+)-deprenyl, are not interchangeable entities. They represent a classic example of how stereochemistry dictates pharmacology. R-(-)-deprenyl is a potent and selective MAO-B inhibitor with well-established neuroprotective properties that are, in part, independent of its primary enzymatic target. In contrast, S-(+)-deprenyl is a weak MAO-B inhibitor with pronounced amphetamine-like psychostimulant effects.

For researchers and drug development professionals, this technical guide underscores the following key takeaways:

-

Enantiomeric Purity is Crucial: The distinct pharmacological profiles of the deprenyl enantiomers necessitate the use of enantiomerically pure compounds in research and clinical applications to ensure target specificity and minimize off-target effects.

-

Multifaceted Mechanisms of Action: The biological activity of R-(-)-deprenyl is not solely attributable to MAO-B inhibition. Its neuroprotective effects via the modulation of apoptotic pathways represent a promising avenue for therapeutic intervention in neurodegenerative diseases.

-

Careful Consideration of Metabolites: The metabolic fate of each enantiomer significantly contributes to its overall pharmacological effect. The generation of more potent psychostimulant metabolites from S-(+)-deprenyl is a critical factor in its toxicological profile.

Future research should continue to unravel the intricate molecular details of the MAO-B independent neuroprotective signaling pathways of R-(-)-deprenyl. A deeper understanding of these mechanisms could lead to the development of novel neuroprotective agents with improved efficacy and safety profiles. Furthermore, more comprehensive toxicological studies on S-(+)-deprenyl are warranted to fully characterize its risk profile. By embracing the stereochemical intricacies of deprenyl, the scientific community can continue to leverage its therapeutic potential while mitigating its risks.

References

- Carrillo-Mora, P., González-Villalva, A., Macías-Islas, M. Á., & Colín-Barenque, L. (2013). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine, an inductor of experimental Parkinsonism: a review of its properties, mechanisms of action, and neuroprotective effects.

- Tatton, W. G., & Chalmers-Redman, R. M. (1996). Rescue of dying neurons by R(-)-deprenyl in the MPTP mouse model of Parkinson's disease does not include restoration of neostriatal dopamine. Annals of the New York Academy of Sciences, 786, 289-305.

- Wu, R. M., Chiueh, C. C., Pert, A., & Murphy, D. L. (1993). Effect of MAO-B inhibitors on MPP+ toxicity in vivo. European Journal of Pharmacology, 241(1), 121-124.

- Knoll, J. (1992). Differences in some behavioural effects of deprenyl and amphetamine enantiomers in rats. Polish Journal of Pharmacology and Pharmacy, 44(4), 375-385.

- Maruyama, W., & Naoi, M. (1999). Neuroprotection by (-)-deprenyl and related compounds. Mechanisms of Ageing and Development, 111(2-3), 189-200.

-

Melior Discovery. (n.d.). MPTP Mouse Model of Parkinson's Disease. Retrieved from [Link]

- Magyar, K., & Szende, B. (2004). (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties. Neurotoxicology, 25(1-2), 233-242.

- Szende, B., & Magyar, K. (2002). Anti-apoptotic and apoptotic action of (-)-deprenyl and its metabolites. Journal of Neural Transmission. Supplementum, (62), 163-170.

- Tekes, K., Tóthfalusi, L., Gaál, J., & Magyar, K. (2000). Effect of MAO inhibitors on the high-affinity reuptake of biogenic amines in rat subcortical regions. Neurobiology (Budapest, Hungary), 8(3-4), 257-264.

- Yasar, S., & Bergman, J. (1994). Amphetamine-like effect of l-deprenyl (selegiline) in drug discrimination studies. Clinical Pharmacology and Therapeutics, 56(6 Pt 2), 768-773.

- Fuller, R. W., & Hemrick-Luecke, S. K. (1988). Deprenyl antagonizes acute lethality of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in mice. The Journal of Pharmacology and Experimental Therapeutics, 247(2), 531-535.

-

Wikipedia. (2023, December 2). Deprenyl. In Wikipedia. Retrieved January 16, 2026, from [Link]

- Olanow, C. W., & Tatton, W. G. (1999). Deprenyl in the treatment of Parkinson's disease: clinical effects and speculations on mechanism of action. Movement Disorders, 14(5), 727-740.

- Magyar, K. (2011). The pharmacology of selegiline. International Review of Neurobiology, 100, 65-84.

- Finberg, J. P. M., & Youdim, M. B. H. (2018). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 9, 1297.

- Yasar, S., & Bergman, J. (1994). Amphetamine-like effect of l-deprenyl (selegiline) in drug discrimination studies. Clinical Pharmacology & Therapeutics, 56(6), 768-773.

- Yasar, S., Gaál, J., Panlilio, L. V., Justinova, Z., Molnár, S. V., Redhi, G. H., & Schindler, C. W. (2006). A comparison of drug-seeking behavior maintained by D-amphetamine, L-deprenyl (selegiline), and D-deprenyl under a second-order schedule in squirrel monkeys. Psychopharmacology, 186(1), 66–74.

-

Wikipedia. (2024, January 10). Selegiline. In Wikipedia. Retrieved January 16, 2026, from [Link]

- Szökő, É., Tábi, T., Pálfi, M., & Magyar, K. (2002). The effect of low oral doses of (-)-deprenyl and its metabolites on DSP-4 toxicity. Journal of Neural Transmission. Supplementum, (62), 171-178.

- Strolin Benedetti, M., & Dostert, P. (2018). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Current Pharmaceutical Design, 24(8), 868-883.

- Singh, R., Letai, A., & Sarosiek, K. (2019). Apoptosis Regulators Bcl-2 and Caspase-3. International Journal of Molecular Sciences, 20(23), 5876.

- Golbs, A., Nimmervoll, B., Sun, T., & Luhmann, H. J. (2023). Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development. Cellular and Molecular Life Sciences, 80(6), 175.

- Wainer, I. W., & Doyle, T. D. (1999). Enantioresolution of Amphetamine, Methamphetamine, and Deprenyl (Selegiline) by LC, GC, and CE.

- Richardson-Burns, S. M., & Tyler, K. L. (2005). The Proapoptotic Bcl-2 Protein Bax Plays an Important Role in the Pathogenesis of Reovirus Encephalitis. Journal of Virology, 79(11), 7114–7124.

Sources

- 1. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]

- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effect of MAO inhibitors on the high-affinity reuptake of biogenic amines in rat subcortical regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differences in some behavioural effects of deprenyl and amphetamine enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. currentseparations.com [currentseparations.com]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. Neuroprotection by (R)-deprenyl and 7-nitroindazole in the MPTP C57BL/6 mouse model of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rescue of dying neurons by (R)-deprenyl in the MPTP-mouse model of Parkinson's disease does not include restoration of neostriatal dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of MAO-B inhibitors on MPP+ toxicity in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of irreversible MAO-B inhibition by Deprenyl hydrochloride

An In-Depth Technical Guide to the Mechanism of Irreversible MAO-B Inhibition by Deprenyl Hydrochloride

Abstract

Deprenyl hydrochloride (Selegiline) is a cornerstone therapeutic agent, primarily recognized for its potent and selective irreversible inhibition of Monoamine Oxidase B (MAO-B).[1][2] Its clinical efficacy in neurodegenerative disorders, particularly Parkinson's disease, is fundamentally rooted in its unique mechanism of action.[1][3] This guide provides a detailed technical exploration of the molecular interactions and chemical transformations that define Deprenyl's inactivation of MAO-B. We will dissect the enzyme's active site architecture, elucidate the multi-step "suicide inhibition" pathway, present the kinetic framework governing the interaction, and detail the experimental methodologies used to validate this mechanism. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this classic example of mechanism-based enzyme inactivation.

Architectural Landscape: The Monoamine Oxidase B (MAO-B) Active Site

Monoamine Oxidase B is a flavoenzyme anchored to the outer mitochondrial membrane.[4][5] Structurally, it functions as a dimer, with each monomer containing a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor, which is indispensable for its catalytic activity.[4][6][7]

The active site is not a simple pocket but a sophisticated bipartite cavity, comprising an "entrance cavity" and a "substrate cavity".[4][8][9]

-

Entrance Cavity: Situated near the protein surface and the membrane interface, this cavity (~290 ų) serves as the initial docking point for substrates and inhibitors.[8][10]

-

Substrate Cavity: This deeper cavity (~400 ų) houses the redox-active isoalloxazine ring of the FAD cofactor.[8][9] It is here that the oxidative deamination of monoamines occurs.

-

The Ile199 "Gate": A crucial isoleucine residue, Ile199, acts as a conformational gate between the two cavities.[4][8][11] Its flexibility allows the enzyme to accommodate a range of ligands and is a key determinant in the substrate and inhibitor selectivity between MAO-A and MAO-B.[8][11]

The FAD cofactor is covalently tethered to the protein via a thioether linkage between the 8α-methyl group of the flavin ring and the sulfur atom of a cysteine residue (Cys397 in human MAO-B).[6][7] This covalent linkage stabilizes the cofactor's position and modulates its redox potential.[12]

Caption: The kinetic pathway of irreversible inhibition of MAO-B by Deprenyl.

Kinetics of Irreversible Inhibition

The interaction between Deprenyl and MAO-B does not follow simple second-order kinetics under all conditions. It is best described by the two-step model shown above, where an initial reversible complex is formed prior to the irreversible inactivation step. [13] The overall second-order rate constant for inhibition is approximately 2 x 10⁶ M⁻¹ min⁻¹. [13]This high value reflects the potent and efficient nature of Deprenyl as an MAO-B inhibitor.

| Kinetic Parameter | Description | Typical Value/Range for Deprenyl | Reference |

| IC₅₀ (human MAO-B) | Concentration causing 50% inhibition under specific assay conditions. | ~6.79 nM | [14] |

| Second-order rate constant (k₂) | Overall rate of inactivation, reflecting both binding affinity and chemical reactivity. | 2 x 10⁶ L mol⁻¹ min⁻¹ | [13] |

| Turnover Time (Human Brain) | Half-time for the synthesis of new MAO-B enzyme after irreversible inhibition. | ~40 days | [15] |

Experimental Validation & Methodologies

The proposed mechanism is substantiated by a wealth of experimental data from enzymology, spectroscopy, and structural biology.

In Vitro Fluorimetric Assay for MAO-B Inhibition

A robust method for quantifying MAO-B activity and its inhibition involves a continuous fluorimetric assay. This protocol provides a reliable system for determining inhibitor potency (e.g., IC₅₀ values).

Principle: This assay utilizes a substrate, such as kynuramine, which is non-fluorescent. MAO-B catalyzes the oxidative deamination of kynuramine to its corresponding aldehyde, which then cyclizes to form 4-hydroxyquinoline, a highly fluorescent product. [16]The rate of increase in fluorescence is directly proportional to MAO-B activity.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Enzyme Stock: Prepare a solution of recombinant human MAO-B or isolated mitochondrial fractions containing MAO-B in assay buffer. Determine protein concentration via a standard method (e.g., Bradford assay).

-

Substrate Stock: Prepare a 10 mM stock solution of kynuramine dihydrobromide in deionized water.

-

Inhibitor Stock: Prepare a 10 mM stock solution of Deprenyl hydrochloride in deionized water. Perform serial dilutions to create a range of concentrations for the assay.

-

-

Assay Procedure:

-

Set up a 96-well microplate reader with fluorescence detection (Excitation: ~310 nm, Emission: ~400 nm). Set the temperature to 37°C.

-

In each well, add 180 µL of assay buffer.

-

Add 10 µL of the appropriate Deprenyl dilution (or vehicle for control wells).

-

Add 10 µL of the MAO-B enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the kynuramine substrate stock to each well (final concentration ~50 µM).

-

Immediately begin kinetic reading, measuring the fluorescence intensity every 60 seconds for 20-30 minutes.

-

-

Data Analysis:

-

For each concentration of Deprenyl, calculate the initial reaction velocity (V₀) by determining the linear slope of the fluorescence versus time plot.

-

Normalize the velocities by expressing them as a percentage of the uninhibited control (vehicle only).

-

Plot the percent activity versus the logarithm of the Deprenyl concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Experimental workflow for determining the IC₅₀ of Deprenyl for MAO-B.

Structural Evidence: X-ray Crystallography

High-resolution X-ray crystal structures of human MAO-B in complex with Deprenyl analogs, such as rasagiline, provide definitive proof of the covalent modification. [17]These structures unambiguously show electron density corresponding to the inhibitor covalently linked to the N5 atom of the FAD cofactor. [17][18]This structural evidence is the gold standard for confirming the site of covalent attachment and validating the proposed chemical mechanism.

Conclusion

The irreversible inhibition of MAO-B by Deprenyl hydrochloride is a sophisticated, multi-step process that exemplifies the principles of mechanism-based inactivation. The enzyme is not a passive target but an active participant, catalyzing its own demise by converting the benign Deprenyl pro-inhibitor into a potent reactive species. A deep understanding of this mechanism—from the architecture of the dual-cavity active site to the kinetics of covalent adduct formation—is critical for the rational design of next-generation MAO-B inhibitors and for appreciating the pharmacological basis of Deprenyl's enduring therapeutic value.

References

-

Proteopedia. (2011, July 20). Monoamine oxidase b. Proteopedia, life in 3D. Available at: [Link]

-

Binda, C., Newton-Vinson, P., Hubalek, F., Edmondson, D. E., & Mattevi, A. (2002). Crystal structure of human monoamine oxidase B, a drug target enzyme monotopically inserted into the mitochondrial outer membrane. Proceedings of the National Academy of Sciences, 99(22), 14032-14037. Available at: [Link]

-

European Synchrotron Radiation Facility. (n.d.). Structure of the Outer-Membrane Mitochondrial Monoamine Oxidase B. ESRF. Available at: [Link]

-

De Colibus, L., Li, M., Binda, C., Lustig, A., Edmondson, D. E., & Mattevi, A. (2005). Structural properties of human monoamine oxidases A and B. Journal of molecular biology, 347(4), 817-829. Available at: [Link]

-

Proteopedia. (n.d.). Monoamine oxidase. Proteopedia, life in 3D. Available at: [Link]

-

Youdim, M. B., & Finberg, J. P. (1992). The molecular pharmacology of L-deprenyl. Biochemical pharmacology, 43(11), 2267-2273. Available at: [Link]

-

Green, A. L. (1982). The kinetics of inhibition of type B monoamine oxidase by clorgyline, pargyline and (-)deprenyl. Journal of pharmacy and pharmacology, 34(1), 22-26. Available at: [Link]

-

Wu, H. F., Chen, S., & Shih, J. C. (1993). Flavinylation of monoamine oxidase B. The Journal of biological chemistry, 268(23), 17531-17536. Available at: [Link]

-

Binda, C., Hubalek, F., Li, M., Edmondson, D. E., & Mattevi, A. (2003). Insights into the mode of inhibition of human mitochondrial monoamine oxidase B from high-resolution crystal structures. Proceedings of the National Academy of Sciences, 100(17), 9750-9755. Available at: [Link]

-

Edmondson, D. E. (2001). The FAD binding sites of human monoamine oxidases A and B. Antioxidants & redox signaling, 3(5), 789-806. Available at: [Link]

-

Kalir, A., Sabbagh, A., & Youdim, M. B. (1981). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. British journal of pharmacology, 73(1), 55-64. Available at: [Link]

-

Edmondson, D. E. (2001). The covalent FAD of monoamine oxidase: structural and functional role and mechanism of the flavinylation reaction. Antioxidants & redox signaling, 3(5), 789-806. Available at: [Link]

-

Miller, J. R., & Edmondson, D. E. (2000). The FAD binding sites of human liver monoamine oxidases A and B: investigation of the role of flavin ribityl side chain hydroxyl groups in the covalent flavinylation reaction and catalytic activities. Biochimica et biophysica acta, 1476(1), 27-32. Available at: [Link]

-

Edmondson, D. E. (2004). The FAD binding sites of human monoamine oxidases A and B. Journal of neural transmission. Supplementum, (68), 57-68. Available at: [Link]

-

Sola, M., et al. (2023). Structures of irreversible (Irr) and reversible (Rev) MAO-B inhibitors in clinical use. Journal of Medicinal Chemistry. Available at: [Link]

-

Magyar, K. (2004). Pharmacological aspects of (-)-deprenyl. Current medicinal chemistry, 11(15), 2025-2041. Available at: [Link]

-

Binda, C., Hubalek, F., Li, M., Herzig, Y., Sterling, J., Edmondson, D. E., & Mattevi, A. (2003). Insights into the mode of inhibition of human mitochondrial monoamine oxidase B from high-resolution crystal structures. Proceedings of the National Academy of Sciences of the United States of America, 100(17), 9750–9755. Available at: [Link]

-

Matilda. (n.d.). Insights into the mode of inhibition of human mitochondrial monoamine oxidase B from high-resolution crystal structures. Available at: [Link]

-

Magyar, K., & Szende, B. (2004). (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties. Neurotoxicology, 25(1-2), 233-242. Available at: [Link]

-

Binda, C., et al. (2007). Crystal Structures of Monoamine Oxidase B in Complex with Four Inhibitors of the N-Propargylaminoindan Class. Journal of Medicinal Chemistry, 50(23), 5848-5852. Available at: [Link]

-

Wikipedia. (n.d.). Pharmacology of selegiline. Wikipedia. Available at: [Link]

-

Fowler, J. S., et al. (1994). Slow recovery of human brain MAO B after L-deprenyl (Selegeline) withdrawal. Synapse, 18(2), 86-93. Available at: [Link]

-

O'Carroll, A. M., et al. (1993). An enzymatic assay for the MAO-B inhibitor selegiline in plasma. Journal of pharmaceutical and biomedical analysis, 12(7), 895-899. Available at: [Link]

-

ResearchGate. (2022, April). Non-covalent interactions of (A) selegiline (L-deprenyl) in MAO-B. ResearchGate. Available at: [Link]

Sources

- 1. The molecular pharmacology of L-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological aspects of (-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoamine oxidase b - Proteopedia, life in 3D [proteopedia.org]

- 5. Crystal structure of human monoamine oxidase B, a drug target enzyme monotopically inserted into the mitochondrial outer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flavinylation of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural properties of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monoamine oxidase - Proteopedia, life in 3D [proteopedia.org]

- 10. esrf.fr [esrf.fr]

- 11. Insights into the mode of inhibition of human mitochondrial monoamine oxidase B from high-resolution crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The covalent FAD of monoamine oxidase: structural and functional role and mechanism of the flavinylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Slow recovery of human brain MAO B after L-deprenyl (Selegeline) withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An enzymatic assay for the MAO-B inhibitor selegiline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Insights into the mode of inhibition of human mitochondrial monoamine oxidase B from high-resolution crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Deprenyl Hydrochloride's Role in Modulating Dopaminergic Pathways

Abstract

Deprenyl hydrochloride, also known as selegiline, is a potent and selective irreversible inhibitor of monoamine oxidase type B (MAO-B). Its primary therapeutic application is in the management of Parkinson's disease, where it serves to enhance dopaminergic neurotransmission. This technical guide provides a comprehensive overview of the molecular mechanisms through which deprenyl modulates dopaminergic pathways. It delves into its selective inhibition of MAO-B, the subsequent impact on dopamine metabolism and availability, and its multifaceted neuroprotective and neurorestorative properties, which are increasingly understood to extend beyond its enzymatic inhibitory action. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and field-proven insights to facilitate further investigation into the therapeutic potential of deprenyl and related compounds.

Introduction: The Dopaminergic System and the Advent of Deprenyl

The dopaminergic system is a critical neuromodulatory network in the central nervous system, governing a wide array of physiological functions, including motor control, motivation, reward, and cognitive function. The degeneration of dopaminergic neurons in the substantia nigra pars compacta is a hallmark of Parkinson's disease, leading to the characteristic motor deficits of the condition.[1] The primary strategy for managing Parkinson's disease has been the replenishment of dopamine levels, most notably through the administration of its precursor, L-DOPA.[2]

Deprenyl (selegiline) emerged as a significant adjunct to L-DOPA therapy and, in some cases, as a monotherapy for early-stage Parkinson's disease.[1][3] Developed in the 1960s by Joseph Knoll, its mechanism of action was identified as the selective and irreversible inhibition of monoamine oxidase-B (MAO-B).[4] This enzyme is a key player in the degradation of dopamine in the brain.[4] By inhibiting MAO-B, deprenyl effectively increases the synaptic availability of dopamine, thereby amplifying and prolonging the effects of both endogenous and exogenous dopamine.[1][5]

This guide will explore the intricate pharmacology of deprenyl, from its core mechanism of MAO-B inhibition to its broader influence on dopaminergic signaling and neuronal survival.

Core Mechanism of Action: Selective and Irreversible MAO-B Inhibition

The principal pharmacological action of deprenyl at therapeutic doses (typically 10 mg/day) is its selective and irreversible inhibition of MAO-B.[6] MAO-B is one of two isoenzymes of monoamine oxidase, with MAO-A being the other. While both enzymes are involved in the metabolism of monoamines, MAO-B is the predominant form in the striatum and is primarily responsible for the breakdown of dopamine.[4]

Deprenyl's selectivity for MAO-B is crucial to its favorable safety profile. Inhibition of MAO-A can lead to the "cheese effect," a hypertensive crisis triggered by the ingestion of tyramine-rich foods. By selectively targeting MAO-B, deprenyl avoids this significant adverse event at standard therapeutic doses.[6] The inhibition is irreversible, meaning that the restoration of MAO-B activity is dependent on the synthesis of new enzyme molecules.[7]

The mechanism of irreversible inhibition involves the formation of a covalent adduct between deprenyl and the N5 atom of the flavin cofactor within the active site of MAO-B.[7] This effectively inactivates the enzyme, preventing it from metabolizing dopamine.

Caption: Deprenyl's modulation of the dopaminergic synapse.

Neuroprotective and Neurorestorative Properties

A growing body of evidence suggests that deprenyl possesses neuroprotective and neurorestorative properties that are, in many cases, independent of its MAO-B inhibitory activity. [8][9]These effects are of significant interest for their potential to slow the progression of neurodegenerative diseases.

Upregulation of Neurotrophic Factors

Deprenyl has been shown to increase the expression of several key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). [10][11]These proteins play crucial roles in neuronal survival, differentiation, and synaptic plasticity. The induction of these neurotrophic factors appears to be a key mechanism underlying deprenyl's neuroprotective effects. [10][11]Studies have shown that this effect can occur at concentrations of deprenyl that do not significantly inhibit MAO-B. [10]

Anti-Apoptotic Effects

Deprenyl has also been demonstrated to exert anti-apoptotic effects, protecting neurons from programmed cell death. [12][9]This is achieved, in part, through the upregulation of anti-apoptotic proteins such as Bcl-2. [12][9]By preventing apoptosis, deprenyl may help to preserve neuronal populations that are at risk in neurodegenerative conditions.

Experimental Protocols for a Research Setting

To facilitate further research into the mechanisms of deprenyl, this section provides detailed, step-by-step protocols for key in vitro and in vivo assays.

In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of deprenyl for MAO-B using a fluorometric assay that detects hydrogen peroxide, a byproduct of MAO-B activity. [13] Materials:

-

Human recombinant MAO-B enzyme

-

Deprenyl hydrochloride (Selegiline)

-

MAO-B substrate (e.g., tyramine)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of deprenyl (e.g., 1 mM in assay buffer).

-

Perform serial dilutions of the deprenyl stock solution to create a range of concentrations for testing.

-

Prepare a working solution of MAO-B enzyme in assay buffer.

-

Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add the deprenyl dilutions. Include a vehicle control (assay buffer only) and a positive control (a known MAO-B inhibitor).

-

Add the MAO-B enzyme working solution to all wells except for a blank control (which receives only assay buffer).

-

Pre-incubate the plate for 15 minutes at 37°C.

-

-

Initiate Reaction and Measurement:

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (e.g., every minute for 30 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence over time) for each well.

-

Determine the percentage of inhibition for each deprenyl concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the deprenyl concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Microdialysis for Dopamine Measurement in Rat Striatum

This protocol describes the use of in vivo microdialysis to measure extracellular levels of dopamine and its metabolites (DOPAC and HVA) in the striatum of freely moving rats following deprenyl administration. [8][14] Materials:

-

Adult male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Microinfusion pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ECD) system

-

Artificial cerebrospinal fluid (aCSF)

-

Deprenyl hydrochloride

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula stereotaxically into the striatum.

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples into a fraction collector.

-

Administer deprenyl (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the dialysate samples for dopamine, DOPAC, and HVA content using an HPLC-ECD system.

-

-

Data Analysis:

-

Quantify the concentrations of dopamine, DOPAC, and HVA in each sample.

-

Express the post-drug levels as a percentage of the baseline levels for each animal.

-

Perform statistical analysis to determine the significance of any changes.

-

Western Blot for Neurotrophic Factor Expression

This protocol details the quantification of BDNF and GDNF protein levels in rat brain tissue following deprenyl treatment.

Materials:

-

Rat brain tissue (e.g., striatum, substantia nigra)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-BDNF, anti-GDNF, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Tissue Homogenization and Protein Extraction:

-

Homogenize the brain tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against BDNF, GDNF, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the levels of BDNF and GDNF to the loading control.

-

Compare the expression levels between deprenyl-treated and control groups.

-

Caption: A representative experimental workflow for studying Deprenyl.

Neuroprotection Assessment using MTT Assay

This protocol describes how to assess the neuroprotective effects of deprenyl against the neurotoxin MPP+ in the SH-SY5Y human neuroblastoma cell line. [12][9] Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

-

MPP+ (1-methyl-4-phenylpyridinium)

-

Deprenyl hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed SH-SY5Y cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Drug Treatment:

-

Pre-treat the cells with various concentrations of deprenyl for a specified period (e.g., 24 hours).

-

Introduce MPP+ to the wells (except for the control wells) to induce cytotoxicity.

-

-

MTT Assay:

-

After the MPP+ incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Compare the viability of cells treated with MPP+ alone to those pre-treated with deprenyl to determine its neuroprotective effect.

-

Quantitative Data Summary

This section provides a summary of key quantitative data related to the pharmacology of deprenyl.

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Deprenyl (Selegiline)

| Parameter | Value | Reference(s) |

| Route of Administration | Oral | [15] |

| Bioavailability | ~10% (extensive first-pass metabolism) | [7] |

| Protein Binding | >90% | [7] |

| Metabolism | Hepatic (CYP450 enzymes) | |

| Primary Metabolites | L-(-)-desmethylselegiline, L-(-)-amphetamine, L-(-)-methamphetamine | [15] |

| Elimination Half-life | ~1.5 hours | [7] |

| IC50 for MAO-B | 11.25 nM (rat brain, in vitro) | [10] |

| IC50 for MAO-A | 23 µM (human) | [16] |

| Selectivity Index (MAO-A/MAO-B) | ~451 | [16] |

Table 2: Representative Effects of Deprenyl on Striatal Neurochemistry (from in vivo microdialysis studies in rats)

| Analyte | Change from Baseline | Reference(s) |

| Extracellular Dopamine | ↑ ~150-200% | [2] |

| Extracellular DOPAC | ↓ ~50-80% | [2][17] |

| Extracellular HVA | ↓ ~40-60% | [2] |

Conclusion and Future Directions

Deprenyl hydrochloride's role in modulating dopaminergic pathways is well-established, primarily through its selective and irreversible inhibition of MAO-B. This action effectively increases the availability of dopamine in the synapse, providing symptomatic relief in Parkinson's disease. However, the therapeutic profile of deprenyl is significantly enhanced by its neuroprotective and neurorestorative properties, including the upregulation of neurotrophic factors and anti-apoptotic proteins. These latter effects, often independent of MAO-B inhibition, highlight the potential for deprenyl and its derivatives to be disease-modifying agents.

Future research should continue to unravel the precise molecular signaling pathways through which deprenyl exerts its neurotrophic and anti-apoptotic effects. A deeper understanding of these mechanisms could lead to the development of novel compounds with enhanced neuroprotective efficacy and fewer off-target effects. Furthermore, the application of advanced neuroimaging techniques, such as positron emission tomography (PET), will be invaluable in assessing the in vivo effects of these compounds on both enzymatic activity and neuronal integrity in clinical populations. The continued exploration of deprenyl's multifaceted pharmacology holds significant promise for the development of more effective treatments for Parkinson's disease and other neurodegenerative disorders.

References

- Lamensdorf, I., Finberg, J. P., & Youdim, M. B. (1999). Effect of low-dose treatment with selegiline on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo. British journal of pharmacology, 126(5), 1104–1110.

- Koutsilieri, E., Riederer, P., & Youdim, M. B. (2002). Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. Journal of neural transmission. Supplementum, (62), 105–112.